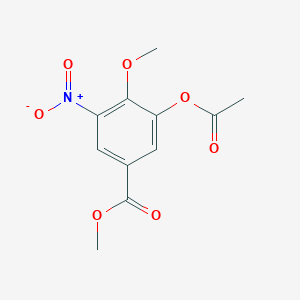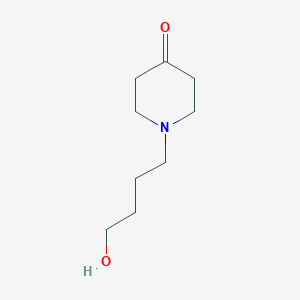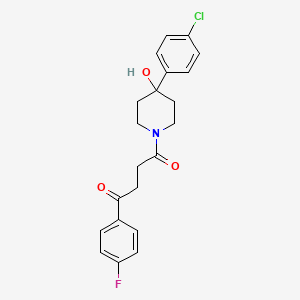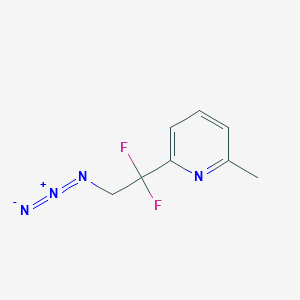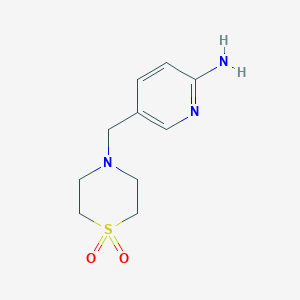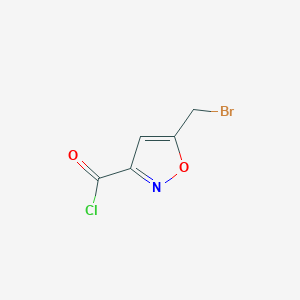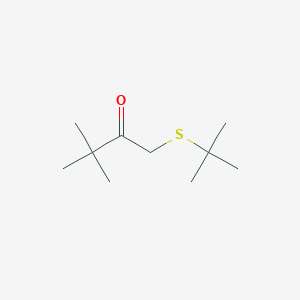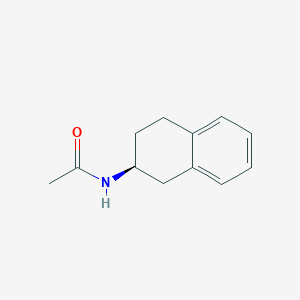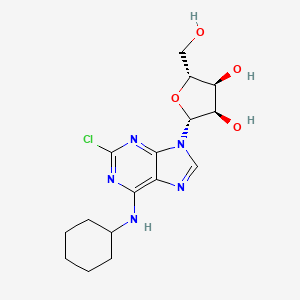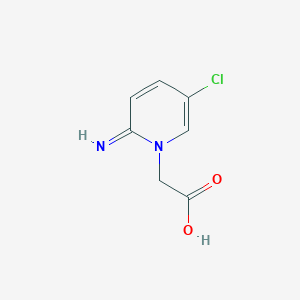![molecular formula C10H13ClO4S B8380177 2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate](/img/structure/B8380177.png)
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate
Vue d'ensemble
Description
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a methanesulfonic acid moiety and a 4-chloro-benzyloxy-ethyl group, making it a unique and potentially useful chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-chloro-benzyloxy)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2-(4-chloro-benzyloxy)-ethanol, which can then interact with various biological pathways. The chloro group may also participate in electrophilic or nucleophilic reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid 2-(4-methoxy-benzyloxy)-ethyl ester
- Methanesulfonic acid 2-(4-fluoro-benzyloxy)-ethyl ester
- Methanesulfonic acid 2-(4-bromo-benzyloxy)-ethyl ester
Uniqueness
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions compared to its analogs with different substituents. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C10H13ClO4S |
|---|---|
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H13ClO4S/c1-16(12,13)15-7-6-14-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
Clé InChI |
QEYJGQIPGKDTEQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B8380099.png)
![1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclopentanol](/img/structure/B8380109.png)
![Phthalazine, 6-chloro-1-[1-(trifluoromethyl)cyclopropyl]-](/img/structure/B8380119.png)
